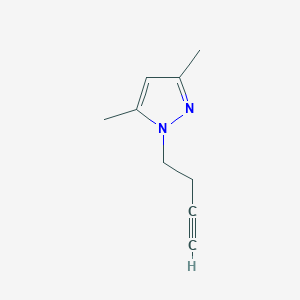

1-(but-3-yn-1-yl)-3,5-dimethyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-but-3-ynyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-4-5-6-11-9(3)7-8(2)10-11/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXSRBQKOXYNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(but-3-yn-1-yl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents due to their ability to modulate various biological pathways. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 150.18 g/mol. The structure features a pyrazole ring substituted with a butynyl group at one position and two methyl groups at the 3 and 5 positions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed promising anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. The presence of acidic groups in the structure enhances this activity, suggesting that modifications to the compound could yield even more potent derivatives .

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound were evaluated against various pathogens, revealing minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL for some derivatives. This suggests a strong potential for developing new antimicrobial agents based on this scaffold .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole ring have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. Mechanistically, these compounds may act by targeting specific pathways involved in cell growth and survival, such as inhibiting topoisomerase II and EGFR signaling pathways .

Case Study 1: Anti-inflammatory Effects

A study synthesized several pyrazolone derivatives and evaluated their anti-inflammatory activity. Among these, certain derivatives exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with better gastrointestinal tolerance noted . This highlights the potential of this compound as a safer alternative in managing inflammation.

Case Study 2: Antimicrobial Evaluation

In an investigation of antimicrobial activity, five pyrazole derivatives were tested against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation, which is crucial in treating chronic infections . This reinforces the relevance of the pyrazole structure in developing novel antimicrobial agents.

Structure–Activity Relationship (SAR)

The biological activity of pyrazoles can be significantly influenced by their structural features. A structure–activity relationship analysis revealed that:

- Substituents on the Pyrazole Ring : Methyl groups at the 3 and 5 positions enhance activity.

- Presence of Acidic Centers : Compounds with carboxylic or enolic groups show improved anti-inflammatory effects.

- Hydrophobicity : Balancing hydrophilic and hydrophobic properties is essential for optimal bioactivity .

Scientific Research Applications

Medicinal Chemistry

1-(but-3-yn-1-yl)-3,5-dimethyl-1H-pyrazole derivatives have been studied for their pharmacological activities. Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

- Anti-Cancer Activity: A study demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives modified with different substituents showed enhanced activity against breast and lung cancer cells .

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Cytotoxic | MCF-7 (breast) | 12.5 |

| This compound | Cytotoxic | A549 (lung) | 15.0 |

Agricultural Applications

The compound has also been investigated as a potential agrochemical. Its derivatives can act as herbicides or fungicides due to their ability to interfere with plant growth or pathogen development.

- Herbicidal Activity: Research has shown that certain pyrazole derivatives can inhibit the growth of specific weed species, making them suitable candidates for development as herbicides .

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| This compound | Chenopodium album | 78 |

Synthesis and Reactivity Studies

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving hydrazines and appropriate carbonyl compounds. These synthetic routes are crucial for developing new derivatives with enhanced properties.

Synthesis Method:

A common method involves the reaction of butynyl hydrazine with suitable aldehydes or ketones under acidic conditions to yield the desired pyrazole structure .

Case Study 1: Anticancer Activity Evaluation

In a controlled study, researchers synthesized a series of pyrazole derivatives including 1-(but-3-yn-1-yl)-3,5-dimethylpyrazole and tested their anticancer properties against human cancer cell lines. The study found that modifications at the 4-position of the pyrazole ring significantly enhanced the cytotoxicity against breast cancer cells compared to unmodified compounds .

Case Study 2: Herbicidal Efficacy Assessment

Another study focused on evaluating the herbicidal efficacy of synthesized pyrazole derivatives in agricultural settings. Field trials indicated that specific formulations containing 1-(but-3-yn-1-y)-3,5-dimethylpyrazole effectively reduced weed biomass by over 70%, demonstrating potential for commercial herbicide development .

Preparation Methods

Reaction Scheme Overview

- Substrates : Hydrazones derived from aldehydes or ketones and substituted acetophenones or phenacyl derivatives

- Catalysts : Catalytic iodine (I2), hydrochloric acid (HCl), sometimes sulfuric acid (H2SO4)

- Solvent : Ethanol

- Oxidant : DMSO acts as a mild oxidant facilitating pyrazole formation

Key Findings from Research

| Entry | Phenacyl Derivative | Equiv. Hydrazone | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Bromoacetophenone | 1.4 | 0.5 | 92 | High yield with refluxing hydrazone addition |

| 2 | 4'-Methoxy-2-bromoacetophenone | 1.4 | 0.5 | 86 | Electron-donating substituent tolerated |

| 3 | 2-Phenoxyacetophenone | 1.4 | 48 | No reaction | Acid catalyst required for reaction |

- The reaction proceeds via initial formation of intermediates that cyclize and aromatize to yield 3,5-disubstituted pyrazoles.

- Acid catalysis is crucial for some substrates to promote cyclization and loss of leaving groups.

- The presence of iodine and DMSO enhances the oxidation step from pyrazoline intermediates to pyrazoles.

Specific Considerations for Synthesizing 1-(but-3-yn-1-yl)-3,5-dimethyl-1H-pyrazole

While the above methods focus on aryl substitutions, the alkynyl substitution at N-1 position requires:

- Starting from 3,5-dimethylpyrazole , which can be synthesized as described.

- N-alkylation with but-3-yn-1-yl halides under basic conditions.

- Alternatively, hydrazine derivatives bearing the but-3-yn-1-yl substituent can be used in the cyclocondensation step with acetylacetone, allowing direct formation of the substituted pyrazole ring.

Summary of Preparation Methods

| Method | Starting Materials | Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Hydrazine + 2,4-pentanedione | Hydrazine hydrate + 2,4-pentanedione | Ethanol, reflux or room temperature | 70-90 | Forms 3,5-dimethylpyrazole core |

| N-Alkylation | 3,5-dimethylpyrazole + 4-bromo-1-butyne | K2CO3/NaH, DMF/DMSO, RT to reflux | 60-85 | Introduces but-3-yn-1-yl at N-1 position |

| One-pot modular synthesis | Hydrazones + substituted ketones/aldehydes | EtOH, I2, HCl, DMSO, reflux | 80-92 | Efficient for 3,5-disubstituted pyrazoles; may require adaptation for alkynyl substituents |

Mechanistic Insights

- The formation of 3,5-disubstituted pyrazoles involves initial condensation of hydrazones with ketones or aldehydes to form pyrazoline intermediates.

- Oxidation (mediated by DMSO/I2 or acid catalysis) converts pyrazolines to aromatic pyrazoles.

- When using halide-substituted ketones, the halide can act as a leaving group, facilitating cyclization.

- Acid catalysis promotes imine formation and cyclization steps.

- For alkynyl substitution, the nucleophilic attack on alkynyl halides by the pyrazole nitrogen is a key step.

Q & A

Q. Basic Research Focus

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles, particularly the torsion angle between the pyrazole ring and alkyne substituent. SHELX software is widely used for refinement .

- Infrared (IR) spectroscopy : Identifies characteristic peaks for C≡C (2100–2260 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

- NMR spectroscopy : ¹H NMR signals for methyl groups (δ 2.1–2.5 ppm) and alkyne protons (δ 1.8–2.0 ppm); ¹³C NMR confirms sp-hybridized carbons (δ 70–85 ppm) .

How can contradictions in biological activity data for pyrazole derivatives be systematically addressed?

Advanced Research Focus

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Structural variations : Substituent position (e.g., N1 vs. C3/C5) impacts target binding. Compare with analogs like 3,5-diphenyl-1H-pyrazole .

- Assay conditions : Standardize protocols (e.g., MIC for antimicrobial tests; IC₅₀ for cytotoxicity) and control for solvent effects (e.g., DMSO interference) .

- Mechanistic studies : Use molecular docking to predict interactions with enzymes (e.g., COX-2) or receptors. Validate with in vitro enzyme inhibition assays .

What advanced computational methods are suitable for studying reaction mechanisms involving this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate transition states for alkyne functionalization reactions (e.g., Huisgen cycloaddition). Basis sets like B3LYP/6-311+G(d,p) are recommended .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in protic solvents like ethanol .

- QSPR Models : Corrogate substituent effects (e.g., Hammett σ values) with experimental rate constants for predictive synthesis planning .

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Research Focus

SC-XRD analysis of co-crystals or metal complexes (e.g., Cu²⁺ coordination compounds) can reveal:

- Torsional strain : Between the pyrazole ring and alkyne group, affecting π-π stacking in solid-state structures .

- Hydrogen bonding : Interactions with co-formers (e.g., benzoic acid derivatives) stabilize specific conformers .

- Packing motifs : Compare with databases (e.g., Cambridge Structural Database) to identify polymorphism risks .

What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Q. Advanced Research Focus

- Side reactions : Propargyl group dimerization under basic conditions. Mitigate via inert atmospheres (N₂/Ar) and low-temperature additions .

- Catalyst poisoning : Trace moisture deactivates Lewis acids. Use molecular sieves or anhydrous solvents .

- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring to detect intermediates and optimize batch cycles .

How does the compound’s stability under varying pH and temperature conditions impact storage and handling?

Q. Basic Research Focus

- pH stability : Pyrazole rings are prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (e.g., >150°C). Use cryogenic storage for long-term preservation .

- Light sensitivity : UV-Vis spectroscopy assesses photodegradation. Use amber vials to prevent radical formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.